Varespladib: A Comprehensive Technical Guide on its Discovery and Development
Varespladib: A Comprehensive Technical Guide on its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide chronicles the discovery and development of varespladib, a potent inhibitor of secretory phospholipase A2 (sPLA2). The document details its journey from an investigational anti-inflammatory agent for cardiovascular disease to a promising repurposed therapeutic for snakebite envenoming. It provides a thorough examination of its mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key pathways and processes.
Introduction
Varespladib is a small molecule that competitively inhibits several isoforms of the sPLA2 family of enzymes, which are key mediators of inflammation. Initially developed by Eli Lilly and Company and Shionogi & Co., Ltd., its development was later pursued by Anthera Pharmaceuticals for inflammatory conditions.[1] More recently, its broad-spectrum inhibitory activity against snake venom sPLA2s has led to its investigation as a novel treatment for snakebite envenoming. This guide provides a detailed overview of this developmental trajectory.
Discovery and Initial Development
Varespladib, also known by its development codes LY315920 (for the intravenous sodium salt) and A-001, and its oral prodrug varespladib methyl (LY333013 or A-002), was originally identified as a potent inhibitor of human non-pancreatic sPLA2.[1][2][3] The rationale for its initial development was based on the role of sPLA2 in the arachidonic acid pathway, a critical cascade in the inflammatory process. By inhibiting sPLA2, varespladib was expected to reduce the production of pro-inflammatory lipid mediators.
Initial Therapeutic Targets: Inflammatory Diseases
The primary focus of early clinical development was on inflammatory diseases where sPLA2 was believed to play a significant pathogenic role. These included:
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Acute Coronary Syndrome (ACS): Elevated levels of sPLA2 are associated with vascular inflammation and the formation of atherosclerotic plaques.[1] Varespladib was investigated for its potential to reduce this inflammation and subsequent cardiovascular events.
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Acute Chest Syndrome (ACS) in Sickle Cell Disease: This serious complication is associated with inflammation and elevated sPLA2 levels.[1]
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Other Inflammatory Conditions: Varespladib was also explored for conditions such as rheumatoid arthritis and sepsis.[4][5]
Anthera Pharmaceuticals acquired the rights to varespladib in 2006 and advanced its clinical development for cardiovascular indications.[1]
Clinical Development for Acute Coronary Syndrome
Several clinical trials were conducted to evaluate the efficacy and safety of varespladib in patients with cardiovascular disease.
The pivotal Phase 3 trial, VISTA-16 (Vascular Inflammation Suppression to Treat Acute Coronary Syndrome for 16 Weeks), was designed to assess the efficacy of varespladib in reducing cardiovascular events in patients with ACS.[6][7]
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Design: A multicenter, randomized, double-blind, placebo-controlled trial.[4][8]
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Population: 5,145 patients who had experienced a recent ACS.[4][5][8][9][10]
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Intervention: Varespladib (500 mg daily) or placebo, in addition to standard of care including atorvastatin.[4][5][8][9][10]
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Primary Endpoint: A composite of cardiovascular mortality, nonfatal myocardial infarction (MI), nonfatal stroke, or unstable angina requiring hospitalization at 16 weeks.[4][5][7][8][9][10]
In March 2012, the VISTA-16 trial was prematurely terminated due to a lack of efficacy and a potential for harm observed in the varespladib group.[1] The results, published in 2014, showed that varespladib did not reduce the risk of recurrent cardiovascular events and was associated with an increased risk of myocardial infarction.[6]
Repurposing for Snakebite Envenoming
Following the discontinuation of its development for cardiovascular disease, a new and promising therapeutic avenue emerged for varespladib: the treatment of snakebite envenoming.
Rationale for Repurposing
Secretory phospholipase A2 is a major component of the venom of most venomous snakes and plays a crucial role in the pathophysiology of envenoming, contributing to neurotoxicity, myotoxicity, and coagulopathy.[1][9] The broad-spectrum inhibitory activity of varespladib against various sPLA2 isoforms made it an attractive candidate for a venom-agnostic treatment.
Preclinical Evidence
Extensive preclinical studies in both in vitro and in vivo models have demonstrated the potential of varespladib as a snakebite therapy.
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In Vitro Inhibition: Varespladib has been shown to inhibit the sPLA2 activity of a wide range of snake venoms from different geographical regions and snake families, with IC50 values often in the nanomolar range.[5][9]
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In Vivo Efficacy: In animal models of envenoming (mice, rats, and pigs), varespladib has been shown to increase survival rates, reduce tissue damage, and neutralize venom-induced toxicities when administered after experimental envenomation with various snake venoms.[6][9][11]
Clinical Development for Snakebite Envenoming
The promising preclinical data led to the initiation of clinical trials to evaluate varespladib for the treatment of snakebite envenoming.
The BRAVO (Broad-spectrum Rapid Antidote: Varespladib Oral for snakebite) study is a Phase 2 clinical trial designed to assess the safety and efficacy of oral varespladib methyl in patients bitten by venomous snakes.[1][12][13]
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Design: A multicenter, randomized, double-blind, placebo-controlled trial conducted in India and the USA.[1][12][13]
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Population: Patients aged 5 years and older with signs and symptoms of snakebite envenoming.[4][8][12]
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Intervention: Varespladib methyl or placebo administered twice daily for one week, in addition to standard of care, including antivenom.[1][13]
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Primary Outcome: Change in the composite Snakebite Severity Score (SSS) from baseline.[12]
Recent results from the BRAVO trial indicated that while the primary endpoint was not met for the overall population, a promising signal of benefit was observed in patients who received the study drug within 5 hours of the snakebite.[4]
Mechanism of Action
Varespladib is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2) enzymes, specifically isoforms IIa, V, and X.[1]
Inhibition of the Arachidonic Acid Pathway
sPLA2 enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid and lysophospholipids. Arachidonic acid is a precursor for the synthesis of a wide range of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. By inhibiting sPLA2, varespladib blocks the initial step of this cascade, thereby reducing the production of these inflammatory mediators.
Neutralization of Snake Venom sPLA2
In the context of snakebite envenoming, varespladib directly binds to the active site of sPLA2 toxins in snake venom. Crystallographic studies have shown that varespladib fits into a hydrophobic channel of the sPLA2 molecule, preventing it from binding to its phospholipid substrate and thereby neutralizing its enzymatic activity.[14] This direct inhibition is believed to counteract the various toxic effects mediated by venom sPLA2s.
Quantitative Data
Table 1: In Vitro Inhibitory Activity of Varespladib (IC50)
| sPLA2 Isoform/Source | IC50 (nM) | Assay Type | Reference |
| Human sPLA2-IIA | 9 | Not specified | [13] |
| Human sPLA2-IIA | 6.2 | Not specified | [15] |
| Human sPLA2-V | 77 | Not specified | [15] |
| Human sPLA2-X | 15 | Not specified | [15] |
| Human serum sPLA2 | 6.2 | Not specified | [4][13] |
| Rat serum sPLA2 | 8.1 | Not specified | [4][13] |
| Rabbit serum sPLA2 | 5.0 | Not specified | [4][13] |
| Guinea pig serum sPLA2 | 3.2 | Not specified | [4][13] |
| Vipera berus venom | 0.009 µM | Chromogenic | [1] |
| Micrurus fulvius venom | Not specified | Chromogenic | [16] |
| Protobothrops mucrosquamatus | 101.3 | Not specified | [9] |
Table 2: Pharmacokinetic Parameters of Varespladib Methyl
| Parameter | Value | Population | Reference |
| Time to Cmax | ~90 minutes | Humans | [9] |
| Half-life (t1/2) | ~8 hours | Humans | [9] |
Table 3: Key Clinical Trial Outcomes
| Trial | Indication | Primary Outcome | Result | Reference |
| VISTA-16 | Acute Coronary Syndrome | Composite of CV death, MI, stroke, or unstable angina | No reduction in events; increased risk of MI | [6][7] |
| BRAVO | Snakebite Envenoming | Change in Snakebite Severity Score | No significant difference in overall population; potential benefit in early treatment subgroup | [4] |
Experimental Protocols
In Vitro sPLA2 Inhibition Assay (Chromogenic)
This protocol is a generalized representation based on commonly used methods.
Objective: To determine the half-maximal inhibitory concentration (IC50) of varespladib against sPLA2 activity.
Principle: The assay utilizes a chromogenic substrate, 1,2-bis(heptanoylthio)glycerophosphocholine. Hydrolysis of the thioester bond at the sn-2 position by sPLA2 releases a free thiol group. This thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 2-nitro-5-thiobenzoate, which can be quantified spectrophotometrically at 414 nm.
Materials:
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sPLA2 enzyme (e.g., purified from snake venom or recombinant human sPLA2)
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Varespladib stock solution (in DMSO)
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Assay Buffer (e.g., 25 mM Tris-HCl, 10 mM CaCl2, 100 mM KCl, pH 7.5)
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Substrate solution: 1,2-bis(heptanoylthio)glycerophosphocholine
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DTNB solution
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96-well microplate
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Microplate reader
Procedure:
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Prepare serial dilutions of varespladib in the assay buffer.
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In a 96-well plate, add a fixed amount of sPLA2 enzyme to each well.
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Add the different concentrations of varespladib to the respective wells. Include control wells with enzyme and buffer only (no inhibitor) and blank wells with buffer only.
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Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate and DTNB solution to all wells.
-
Immediately begin monitoring the change in absorbance at 414 nm over time using a microplate reader in kinetic mode.
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Calculate the initial reaction rates (V) for each concentration of the inhibitor.
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Plot the percentage of inhibition [(Vcontrol - Vinhibitor) / Vcontrol] x 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
References
- 1. Varespladib for Snake Bites · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. In vitro study of the PLA2 inhibition and antioxidant activities of Aloe vera leaf skin extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gh.bmj.com [gh.bmj.com]
- 5. ycmd.yale.edu [ycmd.yale.edu]
- 6. researchgate.net [researchgate.net]
- 7. Varespladib and cardiovascular events in patients with an acute coronary syndrome: the VISTA-16 randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. gh.bmj.com [gh.bmj.com]
- 13. The BRAVO Clinical Study Protocol: Oral Varespladib for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PubMed [pubmed.ncbi.nlm.nih.gov]
